Benzene, 1-(heptyloxy)-4-methoxy-
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Overview
Description
Benzene, 1-(heptyloxy)-4-methoxy- is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a heptyloxy group at the 1-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(heptyloxy)-4-methoxy- typically involves the etherification of 4-methoxyphenol with heptyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1-(heptyloxy)-4-methoxy- can be achieved through similar etherification processes, but with optimized conditions for higher yields and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: Benzene, 1-(heptyloxy)-4-methoxy- can undergo oxidation reactions, particularly at the alkyl side chain. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the aromatic ring or the ether linkages, using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group activates the benzene ring towards substitution. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid or sulfur trioxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro derivatives, while halogenation results in halogenated products.
Scientific Research Applications
Benzene, 1-(heptyloxy)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of Benzene, 1-(heptyloxy)-4-methoxy- involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The heptyloxy chain can affect the compound’s solubility and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
- Benzene, 1-(hexyloxy)-4-methoxy-
- Benzene, 1-(octyloxy)-4-methoxy-
- Benzene, 1-(nonoxy)-4-methoxy-
Comparison: Benzene, 1-(heptyloxy)-4-methoxy- is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, reactivity, and biological activity profiles.
This detailed article provides a comprehensive overview of Benzene, 1-(heptyloxy)-4-methoxy-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
20743-97-9 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-heptoxy-4-methoxybenzene |
InChI |
InChI=1S/C14H22O2/c1-3-4-5-6-7-12-16-14-10-8-13(15-2)9-11-14/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
KDCIFJQTSZSYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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